Cas no 2185980-62-3 (1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one)

1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one is a spirocyclic compound featuring a fused oxa-aza ring system, which confers structural rigidity and potential reactivity as a Michael acceptor due to its α,β-unsaturated ketone moiety. This scaffold is of interest in medicinal chemistry and materials science due to its ability to serve as a versatile intermediate for further functionalization. The spirocyclic core enhances stability while the propenone group offers a reactive handle for nucleophilic addition or polymerization. Its balanced lipophilicity and constrained geometry make it suitable for applications in drug discovery, particularly in targeting protein-protein interactions or as a building block for advanced organic frameworks.
1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one structure
2185980-62-3 structure
Product Name:1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one
CAS No:2185980-62-3
MF:C12H19NO2
MW:209.2847635746
CID:5410404
PubChem ID:132317360
Update Time:2025-05-23

1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-26577793
    • 1-{1-oxa-8-azaspiro[5.5]undecan-8-yl}prop-2-en-1-one
    • Z2738283599
    • 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one
    • AKOS034007260
    • 2185980-62-3
    • 1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one
    • Inchi: 1S/C12H19NO2/c1-2-11(14)13-8-5-7-12(10-13)6-3-4-9-15-12/h2H,1,3-10H2
    • InChI Key: XGZBNQKDXFLTIC-UHFFFAOYSA-N
    • SMILES: C(N1CCCC2(OCCCC2)C1)(=O)C=C

Computed Properties

  • Exact Mass: 209.141578849g/mol
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.07±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 380.9±21.0 °C(Predicted)
  • pka: -0.19±0.20(Predicted)

1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577793-0.05g
1-{1-oxa-8-azaspiro[5.5]undecan-8-yl}prop-2-en-1-one
2185980-62-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on 1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one

1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one: A Comprehensive Overview

The compound CAS No. 2185980-62-3, commonly referred to as 1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one, is a unique organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its distinctive chemical structure and promising properties, making it a subject of extensive research in fields such as pharmacology, material science, and organic synthesis.

The molecular structure of 1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one is characterized by a spirocyclic framework, which consists of two fused rings sharing a single atom (in this case, the oxygen atom). The spiro structure is further substituted with an enone group, which contributes to its reactivity and functional versatility. This combination of structural features makes the compound highly interesting for researchers exploring novel chemical reactions and molecular architectures.

Recent studies have highlighted the potential of CAS No. 2185980-62-3 in drug discovery efforts, particularly in the development of bioactive molecules with specific therapeutic targets. The spirocyclic enone system has been shown to exhibit unique binding affinities with certain proteins, suggesting its role as a scaffold for designing new pharmaceutical agents. For instance, researchers have reported that derivatives of this compound demonstrate potent inhibitory activity against key enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory drug development.

In addition to its pharmacological applications, 1-(1-Oxa-8-azaspiro[5.5]undec-8-yl)-2-propen-1-one has also been explored for its utility in organic synthesis as a versatile building block. Its spirocyclic structure provides a platform for constructing complex molecules through various reaction mechanisms, including cycloadditions and enolate chemistry. Recent advancements in catalytic methodologies have further enhanced the efficiency of synthesizing this compound and its derivatives, paving the way for large-scale production and application in diverse industries.

The physical properties of CAS No. 2185980-62-3 are equally intriguing, with studies indicating its stability under various conditions and its ability to form stable complexes with metal ions. These characteristics make it a valuable component in materials science, particularly in the design of coordination polymers and metalloorganic frameworks (MOFs). Recent research has demonstrated that incorporating this compound into MOF structures can significantly improve their mechanical strength and thermal stability, opening new avenues for its use in advanced materials.

From an environmental perspective, the synthesis and application of 1-(1-Oxa-8-azaspiro[5.5]undec-8-yli)-2-propenone have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, ensuring that the compound is synthesized using sustainable methods that reduce waste and energy consumption.

In conclusion, CAS No. 2185980–62–3, or 1-(1-Oxa–spiro[5–aza–undec–yl)–propenone, stands out as a multifaceted compound with vast potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future scientific innovations.

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